molecular formula C12H16BrN5O B11303783 N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine

N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine

Cat. No.: B11303783
M. Wt: 326.19 g/mol
InChI Key: VEZVAFPVLKONQT-UHFFFAOYSA-N
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Description

N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is a synthetic organic compound characterized by the presence of a brominated benzyl group, a methoxy group, and a tetrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine typically involves multiple steps:

    Bromination: The starting material, 2-methoxybenzylamine, is brominated using bromine in the presence of a suitable solvent like acetic acid to yield 5-bromo-2-methoxybenzylamine.

    Tetrazole Formation: The brominated intermediate is then reacted with sodium azide and a suitable catalyst, such as copper sulfate, under reflux conditions to form the tetrazole ring.

    Alkylation: The final step involves the alkylation of the tetrazole intermediate with 1-bromopropane in the presence of a base like potassium carbonate to yield this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate. The tetrazole ring can also participate in redox reactions.

    Coupling Reactions: The compound can undergo coupling reactions with aryl halides in the presence of palladium catalysts to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium carbonate, copper sulfate.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Coupling: Palladium catalysts, aryl halides.

Major Products

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, making it a valuable component in drug design, particularly in the development of enzyme inhibitors and receptor antagonists.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced thermal stability or electronic materials with improved conductivity.

Mechanism of Action

The mechanism by which N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to active sites of enzymes or receptors effectively.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-bromo-2-methoxybenzyl)-2-chloroacetamide
  • N-(5-bromo-2-methoxybenzyl)adamantan-1-amine
  • N-(5-bromo-2-hydroxyphenyl)-2-chloroacetamide

Uniqueness

N-(5-bromo-2-methoxybenzyl)-2-propyl-2H-tetrazol-5-amine is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

Molecular Formula

C12H16BrN5O

Molecular Weight

326.19 g/mol

IUPAC Name

N-[(5-bromo-2-methoxyphenyl)methyl]-2-propyltetrazol-5-amine

InChI

InChI=1S/C12H16BrN5O/c1-3-6-18-16-12(15-17-18)14-8-9-7-10(13)4-5-11(9)19-2/h4-5,7H,3,6,8H2,1-2H3,(H,14,16)

InChI Key

VEZVAFPVLKONQT-UHFFFAOYSA-N

Canonical SMILES

CCCN1N=C(N=N1)NCC2=C(C=CC(=C2)Br)OC

Origin of Product

United States

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